Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate
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Overview
Description
Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester typically involves the esterification of Benzenepropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common catalysts used in this process include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The reaction conditions are optimized to achieve maximum yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, α-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
22319-46-6 |
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Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-(diethylamino)-2-phenylpropanoate |
InChI |
InChI=1S/C22H29NO2/c1-4-23(5-2)18-22(21(24)25-6-3,20-15-11-8-12-16-20)17-19-13-9-7-10-14-19/h7-16H,4-6,17-18H2,1-3H3 |
InChI Key |
IVGRTKSHKHOHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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